Cas no 2091893-94-4 (N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamine)

N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamine
- EN300-1922801
- 2091893-94-4
- N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylhydroxylamine
-
- インチ: 1S/C9H12BrNO2/c1-11(12)6-7-5-8(10)3-4-9(7)13-2/h3-5,12H,6H2,1-2H3
- InChIKey: BHQWUCQRJRXPEM-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)CN(C)O)OC
計算された属性
- せいみつぶんしりょう: 245.00514g/mol
- どういたいしつりょう: 245.00514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 32.7Ų
N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1922801-0.25g |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylhydroxylamine |
2091893-94-4 | 0.25g |
$642.0 | 2023-09-17 | ||
Enamine | EN300-1922801-10.0g |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylhydroxylamine |
2091893-94-4 | 10g |
$3131.0 | 2023-06-01 | ||
Enamine | EN300-1922801-2.5g |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylhydroxylamine |
2091893-94-4 | 2.5g |
$1370.0 | 2023-09-17 | ||
Enamine | EN300-1922801-0.05g |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylhydroxylamine |
2091893-94-4 | 0.05g |
$587.0 | 2023-09-17 | ||
Enamine | EN300-1922801-0.5g |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylhydroxylamine |
2091893-94-4 | 0.5g |
$671.0 | 2023-09-17 | ||
Enamine | EN300-1922801-1.0g |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylhydroxylamine |
2091893-94-4 | 1g |
$728.0 | 2023-06-01 | ||
Enamine | EN300-1922801-0.1g |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylhydroxylamine |
2091893-94-4 | 0.1g |
$615.0 | 2023-09-17 | ||
Enamine | EN300-1922801-5.0g |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylhydroxylamine |
2091893-94-4 | 5g |
$2110.0 | 2023-06-01 | ||
Enamine | EN300-1922801-5g |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylhydroxylamine |
2091893-94-4 | 5g |
$2028.0 | 2023-09-17 | ||
Enamine | EN300-1922801-1g |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylhydroxylamine |
2091893-94-4 | 1g |
$699.0 | 2023-09-17 |
N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamine 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamineに関する追加情報
Recent Advances in the Study of N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamine (CAS: 2091893-94-4)
N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamine (CAS: 2091893-94-4) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique brominated methoxyphenyl structure, has been explored for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a promising candidate for therapeutic interventions.
The synthesis of N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamine has been optimized in recent years, with advancements in catalytic methods and green chemistry approaches. Researchers have reported high-yield synthetic routes that minimize by-products and enhance purity, which is critical for its application in biological studies. The compound's stability under physiological conditions has also been a focal point, with studies demonstrating its suitability for in vitro and in vivo experiments.
Pharmacological investigations have revealed that N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamine exhibits notable bioactivity, particularly in modulating specific enzymatic pathways. For instance, it has been identified as a potential inhibitor of certain kinases involved in inflammatory and oncogenic processes. These findings are supported by robust in vitro assays and preliminary animal studies, which highlight its therapeutic potential in diseases such as cancer and chronic inflammation.
Mechanistic studies have further elucidated the compound's mode of action at the molecular level. Structural-activity relationship (SAR) analyses have identified key functional groups responsible for its bioactivity, providing a foundation for the design of derivatives with enhanced efficacy and reduced toxicity. Computational modeling and X-ray crystallography have been instrumental in these studies, offering detailed insights into its binding interactions with target proteins.
In addition to its pharmacological properties, N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamine has been explored for its utility in chemical biology tools. Its ability to act as a probe for studying protein-ligand interactions has been demonstrated in several high-profile studies. This application is particularly valuable in target identification and validation, accelerating the drug discovery process.
Despite these promising advancements, challenges remain in the clinical translation of N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamine. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Ongoing studies are focused on optimizing its pharmacokinetic profile and evaluating its safety in preclinical models.
In conclusion, N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamine (CAS: 2091893-94-4) represents a compound of significant interest in chemical biology and pharmaceutical research. Its unique structural features, combined with its demonstrated bioactivity, make it a valuable candidate for further investigation. Continued research efforts are expected to unlock its full potential, paving the way for novel therapeutic applications.
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